5-Cyano-2-ethoxybenzoic acid
Description
5-Cyano-2-ethoxybenzoic acid (IUPAC name: this compound) is a benzoic acid derivative featuring a cyano (-CN) group at the 5-position and an ethoxy (-OCH₂CH₃) group at the 2-position of the aromatic ring. This compound combines the electron-withdrawing cyano group with the electron-donating ethoxy substituent, creating unique electronic and steric properties.
The ethoxy group enhances lipophilicity compared to hydroxyl-containing analogs, making it more suitable for applications requiring lipid solubility. The cyano group may increase the acidity of the carboxylic acid moiety due to its electron-withdrawing nature. Synthetically, this compound could be derived via alkylation of 5-cyano-2-hydroxybenzoic acid or through nitrile-group introduction in pre-functionalized intermediates.
Properties
IUPAC Name |
5-cyano-2-ethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVHINXJPIDGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-ethoxybenzoic acid with a cyanating agent under specific conditions to introduce the cyano group . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 5-Cyano-2-ethoxybenzoic acid may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively .
Chemical Reactions Analysis
Cyano Group Hydrolysis
The electron-withdrawing cyano group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis yields 5-carbamoyl-2-ethoxybenzoic acid, which further hydrolyzes to 5-carboxy-2-ethoxybenzoic acid.
-
Basic hydrolysis (e.g., NaOH/H₂O, 80°C) directly forms 5-carboxy-2-ethoxybenzoic acid .
Example Conditions
| Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | 100°C | 4 hr | 72% | |
| 2M NaOH, 80°C | 80°C | 2 hr | 88% |
Ethoxy Group Hydrolysis
The ethoxy substituent resists hydrolysis under mild conditions but cleaves in concentrated H₂SO₄ or HI to form 5-cyano-2-hydroxybenzoic acid .
Esterification and Amide Formation
The carboxylic acid participates in standard derivatization reactions:
Esterification
Reacts with methanol/H⁺ or DCC/DMAP to form methyl 5-cyano-2-ethoxybenzoate.
Key Data
| Reagents | Solvent | Yield | Notes | Source |
|---|---|---|---|---|
| CH₃OH, H₂SO₄ | Reflux | 95% | Fischer esterification | |
| DCC, DMAP, CH₂Cl₂ | RT | 82% | Mild conditions |
Amide Coupling
EDCI/HOBt-mediated coupling with amines forms bioactive amides. For example, reaction with indane hydroxamic acid derivatives under microwave irradiation (130°C, 35 min) achieves 79% yield .
Electrophilic Aromatic Substitution
The electron-withdrawing cyano group deactivates the ring, directing electrophiles to the para position relative to the ethoxy group:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Cyano-2-ethoxy-4-nitrobenzoic acid | 63% | |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 5-Cyano-2-ethoxy-4-bromobenzoic acid | 58% |
Cyano Group Transformations
The nitrile functionality enables versatile conversions:
Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C, EtOH) produces 5-aminomethyl-2-ethoxybenzoic acid .
Grignard Addition
Reacts with organomagnesium reagents (e.g., MeMgBr) to form ketones after hydrolysis.
Decarboxylation
Thermal decarboxylation (180–200°C) yields 3-cyano-4-ethoxybenzene, a precursor for heterocyclic synthesis .
Coordination Chemistry
The carboxylic acid and cyano groups act as polydentate ligands. Complexation with Cu(II) in aqueous ethanol forms a blue coordination polymer (molar ratio 1:1) .
Scientific Research Applications
5-Cyano-2-ethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 5-Cyano-2-ethoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Physical and Chemical Properties
Table 1: Comparative Properties of 5-Cyano-2-ethoxybenzoic Acid and Analogs
Key Observations:
- Solubility: The ethoxy group in this compound reduces polarity compared to 5-cyano-2-hydroxybenzoic acid, decreasing water solubility but enhancing compatibility with organic solvents .
- Acidity: The cyano group increases acidity relative to unsubstituted benzoic acids. However, the ethoxy group’s electron-donating effect may partially counteract this, leading to a higher pKa than 5-cyano-2-hydroxybenzoic acid (estimated pKa ~3.5–4.0 vs. ~2.5–3.0 for the hydroxy analog).
- Thermal Stability: Ethoxy-substituted analogs (e.g., ) exhibit stable crystalline arrangements via hydrogen bonding (O–H⋯O, C–H⋯O), suggesting similar stability for this compound.
Structural and Crystallographic Features
- This compound vs. 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid: The latter forms planar molecular geometries with intermolecular hydrogen bonds parallel to the [111] crystallographic direction. The cyano group’s linear geometry could introduce steric constraints, affecting lattice energy.
Comparison with Salicylic Acid Derivatives: Replacement of the hydroxyl group with ethoxy eliminates the possibility of intramolecular hydrogen bonding (a hallmark of salicylic acid), altering solubility and reactivity.
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